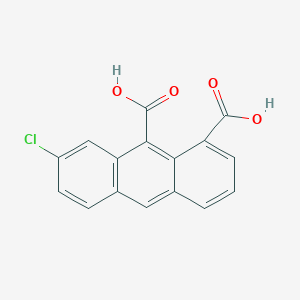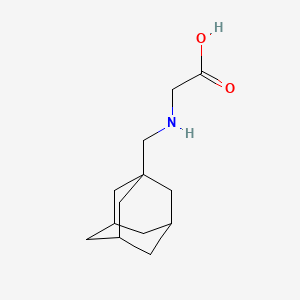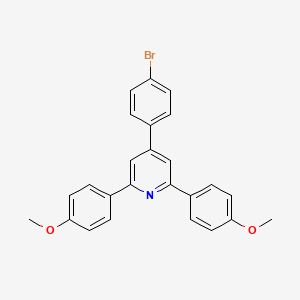
1,9-Anthracenedicarboxylic acid, 7-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Anthracenedicarboxylic acid, 7-chloro- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two carboxylic acid groups at positions 1 and 9 of the anthracene ring, with a chlorine atom substituted at position 7. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Anthracenedicarboxylic acid, 7-chloro- typically involves the chlorination of 1,9-Anthracenedicarboxylic acid. The chlorination reaction can be carried out using chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the 7-position.
Industrial Production Methods
In an industrial setting, the production of 1,9-Anthracenedicarboxylic acid, 7-chloro- may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Anthracenedicarboxylic acid, 7-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,9-Anthracenedicarboxylic acid, 7-chloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of fluorescent materials and organic semiconductors.
Biology and Medicine: Investigated for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,9-Anthracenedicarboxylic acid, 7-chloro- involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to participate in electron transfer reactions, which can influence various biochemical pathways. The presence of the chlorine atom and carboxylic acid groups allows the compound to form specific interactions with target molecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Anthracenecarboxylic acid: Lacks the second carboxylic acid group and chlorine substitution.
9,10-Anthracenedicarboxylic acid: Has carboxylic acid groups at positions 9 and 10 instead of 1 and 9.
1,8-Anthracenedicarboxylic acid: Carboxylic acid groups at positions 1 and 8, without chlorine substitution.
Uniqueness
1,9-Anthracenedicarboxylic acid, 7-chloro- is unique due to the specific positioning of its functional groups. The presence of the chlorine atom at the 7-position and carboxylic acid groups at positions 1 and 9 imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
140937-16-2 |
|---|---|
Formule moléculaire |
C16H9ClO4 |
Poids moléculaire |
300.69 g/mol |
Nom IUPAC |
7-chloroanthracene-1,9-dicarboxylic acid |
InChI |
InChI=1S/C16H9ClO4/c17-10-5-4-8-6-9-2-1-3-11(15(18)19)13(9)14(16(20)21)12(8)7-10/h1-7H,(H,18,19)(H,20,21) |
Clé InChI |
DNWFSQJINWTDDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C(C=C(C=C3)Cl)C(=C2C(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)



![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)



![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)

![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
